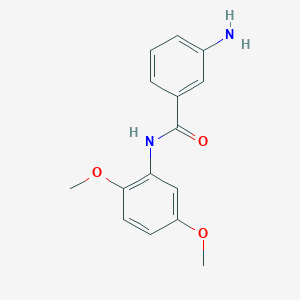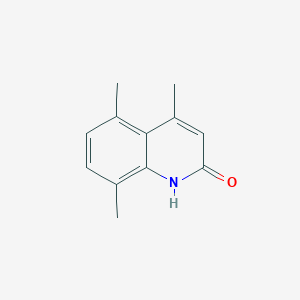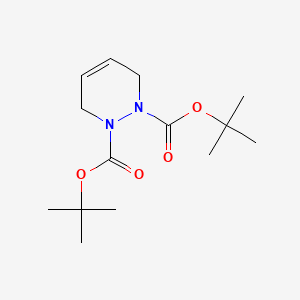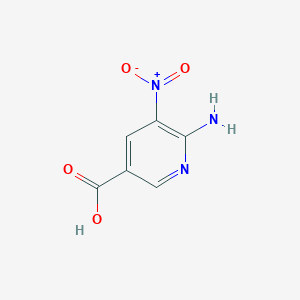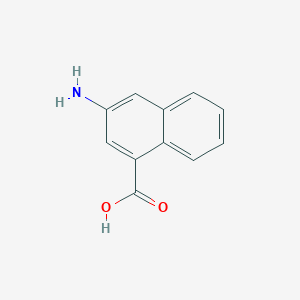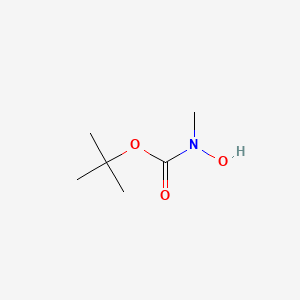![molecular formula C6H2Br2S2 B1267057 3,4-Dibromothieno[2,3-b]tiofeno CAS No. 53255-78-0](/img/structure/B1267057.png)
3,4-Dibromothieno[2,3-b]tiofeno
Descripción general
Descripción
3,4-Dibromothieno[2,3-b]thiophene is a heterocyclic compound with the molecular formula C6H2Br2S2 and a molecular weight of 298.02 g/mol It is characterized by the presence of two bromine atoms attached to a thieno[2,3-b]thiophene core
Aplicaciones Científicas De Investigación
3,4-Dibromothieno[2,3-b]thiophene has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known to be used in proteomics research , suggesting it may interact with proteins or other biological molecules.
Mode of Action
A related compound, tt-5-p, has been reported to undergo self-oligomerization in cells upon light irradiation . This process could potentially influence the interaction of 3,4-Dibromothieno[2,3-b]thiophene with its targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4-Dibromothieno[2,3-b]thiophene is currently unavailable . Its solid state and sensitivity to light, air, and heat suggest that these factors could influence its bioavailability.
Result of Action
The related compound tt-5-p has been shown to induce cell apoptosis upon light irradiation . This suggests that 3,4-Dibromothieno[2,3-b]thiophene might have similar effects under certain conditions.
Action Environment
3,4-Dibromothieno[2,3-b]thiophene is sensitive to light, air, and heat . Therefore, these environmental factors could potentially influence its action, efficacy, and stability. It’s recommended to store the compound under inert gas at temperatures below 0°C .
Análisis Bioquímico
Biochemical Properties
3,4-Dibromothieno[2,3-b]thiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver. The interaction between 3,4-Dibromothieno[2,3-b]thiophene and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 3,4-Dibromothieno[2,3-b]thiophene has been observed to interact with glutathione S-transferase, an enzyme involved in detoxification processes, by forming conjugates that facilitate the excretion of toxic substances from the body .
Cellular Effects
The effects of 3,4-Dibromothieno[2,3-b]thiophene on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. By modulating the activity of key proteins in this pathway, 3,4-Dibromothieno[2,3-b]thiophene can alter gene expression and cellular metabolism. For instance, exposure to this compound has been linked to changes in the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, 3,4-Dibromothieno[2,3-b]thiophene exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as DNA and proteins. This binding can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 3,4-Dibromothieno[2,3-b]thiophene has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and altering their binding affinity to DNA.
Temporal Effects in Laboratory Settings
The stability and degradation of 3,4-Dibromothieno[2,3-b]thiophene in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Exposure to light and heat can accelerate the degradation process, leading to the formation of reactive intermediates that may have different biological activities . Long-term exposure to 3,4-Dibromothieno[2,3-b]thiophene in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell cycle progression and increased oxidative stress.
Dosage Effects in Animal Models
The effects of 3,4-Dibromothieno[2,3-b]thiophene vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant changes in physiological parameters observed. At higher doses, 3,4-Dibromothieno[2,3-b]thiophene can induce toxic effects, including liver and kidney damage, as well as alterations in hematological parameters . Threshold effects have been observed, with a clear dose-response relationship indicating increased toxicity at higher concentrations.
Metabolic Pathways
3,4-Dibromothieno[2,3-b]thiophene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The metabolism of this compound involves oxidative reactions that lead to the formation of hydroxylated metabolites, which are subsequently conjugated with glucuronic acid or sulfate for excretion . These metabolic transformations can influence the overall biological activity of 3,4-Dibromothieno[2,3-b]thiophene, as the metabolites may have different pharmacokinetic and pharmacodynamic properties compared to the parent compound.
Transport and Distribution
The transport and distribution of 3,4-Dibromothieno[2,3-b]thiophene within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to interact with organic anion-transporting polypeptides (OATPs), which mediate its uptake into hepatocytes and other cell types . Once inside the cell, 3,4-Dibromothieno[2,3-b]thiophene can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it may exert its biological effects.
Subcellular Localization
The subcellular localization of 3,4-Dibromothieno[2,3-b]thiophene is an important determinant of its activity and function. This compound has been found to localize predominantly in the endoplasmic reticulum and mitochondria, where it can interact with key enzymes and proteins involved in cellular metabolism and stress response . The targeting of 3,4-Dibromothieno[2,3-b]thiophene to these specific compartments is mediated by post-translational modifications and targeting signals that direct its localization within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromothieno[2,3-b]thiophene typically involves the bromination of thieno[2,3-b]thiophene. One common method includes the reaction of thieno[2,3-b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions .
Industrial Production Methods: Industrial production of 3,4-Dibromothieno[2,3-b]thiophene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dibromothieno[2,3-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert conditions.
Major Products: The major products formed from these reactions include various substituted thieno[2,3-b]thiophene derivatives, which can be further utilized in the synthesis of advanced materials and pharmaceuticals .
Comparación Con Compuestos Similares
Thieno[2,3-b]thiophene: The parent compound without bromine substitution.
3,6-Dibromothieno[2,3-b]thiophene: Another brominated derivative with bromine atoms at different positions.
Thieno[3,2-b]thiophene: An isomer with a different arrangement of sulfur atoms.
Uniqueness: 3,4-Dibromothieno[2,3-b]thiophene is unique due to its specific bromine substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and pharmaceuticals .
Propiedades
IUPAC Name |
3,4-dibromothieno[2,3-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2S2/c7-3-1-9-6-5(3)4(8)2-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGQRBSPOFSLQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)SC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201371 | |
| Record name | Thieno(2,3-b)thiophene, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53255-78-0 | |
| Record name | Thieno(2,3-b)thiophene, 3,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053255780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thieno(2,3-b)thiophene, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dibromothieno[2,3-b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 3,4-dibromothieno[2,3-b]thiophene in organic synthesis?
A1: 3,4-Dibromothieno[2,3-b]thiophene serves as a valuable precursor for synthesizing polyfunctionalized thiophenes and enediynes. This is achieved through its reaction with butyllithium (BuLi), which facilitates bromine-lithium exchange, leading to the formation of 3,4-dilithiated thieno[2,3-b]thiophene. [] This dilithiated intermediate can then undergo various reactions with electrophiles to introduce desired functionalities. Furthermore, under specific conditions, a novel tandem ring-opening process can occur, resulting in the formation of polyfunctionalized enediynes. []
Q2: How does the structure of 3,4-dibromothieno[2,3-b]thiophene enable this reactivity?
A2: The two bromine atoms in the 3 and 4 positions of the thieno[2,3-b]thiophene core are susceptible to lithium-halogen exchange reactions. This is due to the relatively weaker carbon-bromine bond compared to carbon-hydrogen bonds, making these positions prone to attack by strong bases like BuLi. The resulting dilithiated species exhibits enhanced reactivity due to the presence of two carbon-lithium bonds, enabling the formation of new carbon-carbon bonds with electrophiles. Additionally, the specific arrangement of the thienothiophene core influences the ring-opening process, leading to the formation of enediynes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

